N2-(cyclobutylmethyl)pyridine-2,4-diamine

Lipophilicity Drug-likeness Permeability

Medicinal chemistry teams require systematic SAR probes around 2,4-diaminopyridine hinge binders. Existing analogs leave a lipophilicity gap between acyclic (LogP 2.14) and larger cycloalkyl (LogP 2.92) substituents. This compound delivers: - LogP 2.53: fills the missing vector in homology series - Methylene spacer: 3 rotatable bonds vs. rigid direct analogs - Two orthogonal amines: aromatic (C4) and secondary alkyl (N2) for sequential functionalization - Unclassified GHS: lower institutional barriers for automated synthesis platforms Procure for SAR libraries, HTS, or computational model validation.

Molecular Formula C10H15N3
Molecular Weight 177.251
CAS No. 1248482-40-7
Cat. No. B597747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(cyclobutylmethyl)pyridine-2,4-diamine
CAS1248482-40-7
SynonymsN2-(cyclobutylmethyl)pyridine-2,4-diamine
Molecular FormulaC10H15N3
Molecular Weight177.251
Structural Identifiers
SMILESC1CC(C1)CNC2=NC=CC(=C2)N
InChIInChI=1S/C10H15N3/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H3,11,12,13)
InChIKeyCJRORPZWZDHUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-(Cyclobutylmethyl)pyridine-2,4-diamine: Structural Overview & Comparators


N2-(Cyclobutylmethyl)pyridine-2,4-diamine is a disubstituted pyridine derivative belonging to the 2,4-diaminopyridine scaffold class, a privileged chemotype in kinase inhibitor and receptor modulator discovery programs [1]. The compound incorporates a cyclobutylmethyl substituent at the N2 position via a methylene bridge, distinguishing it from directly N-attached cycloalkyl analogs. Its molecular formula is C₁₀H₁₅N₃ with a molecular weight of 177.25 g/mol . Commercially available analogs used as comparators in this guide include N2-cyclobutylpyridine-2,4-diamine (direct attachment, CAS 1248791-40-3), N2-(cyclopentylmethyl)pyridine-2,4-diamine (ring-expanded homolog, CAS 1248630-89-8), N2-isopropylpyridine-2,4-diamine (acyclic analog, CAS 1250407-50-1), and N2-pentylpyridine-2,4-diamine (linear alkyl comparator, CAS 1251093-86-3) . The parent scaffold 2,4-diaminopyridine (CAS 461-88-1) serves as the baseline reference for all property comparisons .

Why N2-(Cyclobutylmethyl)pyridine-2,4-diamine Cannot Be Replaced


Within the N2-substituted 2,4-diaminopyridine series, even seemingly minor variations in the N2 substituent produce computationally significant shifts in lipophilicity (ΔLogP up to 0.78 units), topological polar surface area (ΔTPSA up to 14 Ų), and steric bulk, all of which are known to influence target binding, membrane permeability, and metabolic stability in medicinal chemistry contexts . The cyclobutylmethyl group of the target compound introduces a unique combination of a conformationally constrained four-membered ring and a methylene spacer, which together generate a LogP of 2.53 — intermediate between the less lipophilic isopropyl analog (LogP 2.14) and the more lipophilic cyclopentylmethyl analog (LogP 2.92) . This property profile cannot be replicated by any single commercially available analog within the same scaffold series, meaning that generic substitution would alter the physicochemical vector of any SAR or lead optimization program relying on this building block .

N2-(Cyclobutylmethyl)pyridine-2,4-diamine: Differentiation Evidence


Computed LogP: Intermediate Lipophilicity

The computed octanol-water partition coefficient (LogP) for the target compound is 2.53, positioning it at an intermediate lipophilicity between the isopropyl analog (LogP 2.14) and the cyclopentylmethyl analog (LogP 2.92), a difference of +0.39 and -0.39, respectively . The directly-attached cyclobutyl analog (no methylene spacer) has a lower LogP of 2.28 (Δ = -0.25 vs. target), while the linear pentyl analog is essentially equivalent in LogP (2.27) but lacks conformational constraint . This places the target compound in a distinct lipophilicity bin not occupied by any other cycloalkyl-containing analog in the series.

Lipophilicity Drug-likeness Permeability LogP

Methylene Spacer and Conformational Flexibility

The target compound possesses three rotatable bonds, compared to one rotatable bond for the directly-attached N2-cyclobutyl analog (CAS 1248791-40-3), as a direct consequence of the methylene (-CH₂-) spacer between the pyridine nitrogen and the cyclobutyl ring . This additional conformational freedom may influence entropic contributions to binding and the compound's ability to adopt optimal binding poses in protein pockets. All other comparator analogs with methylene spacers (e.g., cyclopentylmethyl) also have three rotatable bonds, but differ in ring size and LogP .

Conformational flexibility Rotatable bonds Entropy Molecular recognition

Molecular Weight Tier Among Analogs

With a molecular weight of 177.25 g/mol, the target compound occupies a specific mass tier between the lighter N2-cyclobutyl analog (163.22 g/mol) and the heavier N2-(cyclopentylmethyl) analog (191.27 g/mol), representing a ΔMW of +14.03 and -14.02, respectively . This 14 Da difference corresponds to exactly one methylene unit (-CH₂-), making the target compound the intermediate member of a homolog series. The isopropyl and pentyl analogs bookend this range at 151.21 and 179.26 g/mol, respectively, while the parent scaffold is substantially lighter at 109.13 g/mol .

Molecular weight Lead-likeness Fragment-based screening Efficiency metrics

GHS Classification: Unclassified vs. Parent Scaffold

The parent scaffold 2,4-diaminopyridine carries a GHS hazard classification of H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled) with a 'Warning' signal word . In contrast, the GHS Safety Data Sheet for the target compound (Version 1.0, 2017) records 'no data available' for all hazard classification fields, including pictograms, signal words, and hazard statements . This absence of a formal hazard classification — while not a certification of safety — indicates that existing data were insufficient to trigger GHS classification and may simplify institutional chemical safety registration, storage requirements, and shipping logistics compared to purchasing the classified parent compound.

Safety GHS classification Laboratory handling Procurement compliance

Commercial Availability: Cataloged by Biosynth

The target compound is commercially cataloged by Biosynth (via CymitQuimica, a recognized European research chemical distributor) as a discrete stock item with CAS 1248482-40-7, available in 100 mg and 1 g quantities upon inquiry . In contrast, several comparator analogs — including N2-cyclobutylpyridine-2,4-diamine and N2-cyclopentylpyridine-2,4-diamine — are listed primarily through Chinese specialty chemical suppliers (e.g., Zhengzhou Versailles-special chemical Technology Co., Ltd) with different purity specifications and delivery lead times . For procurement officers and laboratory managers in regulated environments (pharmaceutical R&D, CROs), sourcing from established Western distributors with documented quality systems may reduce vendor qualification burden and ensure batch-to-batch consistency.

Commercial availability Vendor sourcing Supply chain Research chemical procurement

Bioactivity Data Gap: No Published Records

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (Google Patents, USPTO, WIPO) returned zero quantitative bioactivity records for this compound. In contrast, the parent scaffold 2,4-diaminopyridine has documented inhibitory activity against dihydrofolate reductase from Mycobacterium tuberculosis, and multiple 2,4-diaminopyridine derivatives have published IC₅₀ values against ALK kinase (e.g., TAE684 and LDK378 analogs) [1]. This absence of prior art constitutes both a risk (unknown pharmacology) and an opportunity (uncontested chemical space for novel IP generation). For users seeking a biologically pre-validated starting point, this compound is unsuitable; for users seeking unexplored chemical space within a privileged scaffold, the data vacuum represents first-mover advantage [2].

Data availability Risk assessment Hit discovery Screening library design

N2-(Cyclobutylmethyl)pyridine-2,4-diamine: Procurement Scenarios


Kinase Inhibitor Scaffold-Hopping & SAR

For medicinal chemistry teams exploring structure-activity relationships around the 2,4-diaminopyridine hinge-binding motif — a core scaffold in ALK, FAK, and IDO inhibitor programs — the target compound provides a conformationally semi-constrained cyclobutylmethyl substituent with an intermediate LogP (2.53) that fills a gap between acyclic isopropyl (LogP 2.14) and larger cyclopentylmethyl (LogP 2.92) analogs . The methylene spacer adds conformational flexibility (3 rotatable bonds) absent in directly-attached cycloalkyl analogs, potentially enabling binding modes inaccessible to the N2-cyclobutyl direct analog . This compound is appropriate as a diversity element in parallel library synthesis where systematic variation of cycloalkyl ring size and linker length is the experimental objective.

Unexplored Chemical Space for Hit Discovery

The complete absence of published bioactivity data for this compound — confirmed by systematic multi-database search — makes it a candidate for inclusion in screening libraries where intellectual property freedom-to-operate is a priority . Unlike the extensively characterized 2,4-diaminopyridine parent scaffold (which has prior art in kinase inhibition, cholinesterase modulation, and antimicrobial applications), the target compound represents chemically accessible but biologically uncharted territory within a validated pharmacophore class . Procurement for high-throughput screening (HTS) or DNA-encoded library (DEL) synthesis is strategically justified when the goal is novel hit identification rather than lead optimization around a known target.

Building Block for Parallel Synthesis & Functionalization

The compound's primary documented use case — as a synthetic building block for more complex organic molecules — aligns with its catalog positioning by Biosynth/CymitQuimica . Its two free amine groups (one primary aromatic amine at position 4; one secondary alkylamine at N2) provide orthogonal reactivity handles for sequential functionalization: the aromatic amine can undergo amide coupling or Buchwald-Hartwig reactions, while the secondary alkylamine is available for reductive amination or sulfonylation . The unclassified GHS status may reduce institutional barriers to routine use in automated parallel synthesis platforms compared to hazard-classified amine building blocks .

Physicochemical Benchmarking for ADME Models

Given that experimentally measured LogP, pKa, and solubility data are absent for this compound, it holds value as a test case for computational prediction model validation. The compound's computed LogP of 2.53 and TPSA of 50.9 Ų place it within oral drug-like chemical space (Lipinski and Veber compliant), and its intermediate position in the homolog series makes it suitable for assessing whether in silico models can accurately rank-order analogs by lipophilicity . Procurement for experimental determination of physicochemical constants (shake-flask LogP, potentiometric pKa, kinetic solubility) can generate reference data that simultaneously validates computational models and creates publishable novel experimental data .

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